molecular formula C13H27NO8S B611210 t-Boc-N-amido-PEG3-sulfonic acid CAS No. 1817735-32-2

t-Boc-N-amido-PEG3-sulfonic acid

Cat. No. B611210
CAS RN: 1817735-32-2
M. Wt: 357.42
InChI Key: OVHIYMDHNOIKJZ-UHFFFAOYSA-N
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Description

T-Boc-N-amido-PEG3-sulfonic acid is a PEG linker containing a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions so that the amine can be further reacted . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . The hydrophilic PEG linker increases the water solubility of the compound in aqueous media .


Synthesis Analysis

The synthesis of t-Boc-N-amido-PEG3-sulfonic acid involves the use of a t-Boc protected amine group and a sulfonic acid . The t-Boc protecting group can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .


Molecular Structure Analysis

The molecular formula of t-Boc-N-amido-PEG3-sulfonic acid is C13H27NO8S . It has a molecular weight of 357.4 g/mol . The compound contains a t-Boc protected amine group and a sulfonic acid .


Chemical Reactions Analysis

The t-Boc protecting group in t-Boc-N-amido-PEG3-sulfonic acid can be removed under acidic conditions, allowing the amine to be further reacted . The sulfonic acid can undergo various reactions such as esterification, halogenation, and displacement .


Physical And Chemical Properties Analysis

T-Boc-N-amido-PEG3-sulfonic acid has a molecular weight of 357.4 g/mol . Its molecular formula is C13H27NO8S . The compound is a PEG linker that increases the water solubility of the compound in aqueous media .

Mechanism of Action

Target of Action

t-Boc-N-amido-PEG3-sulfonic acid, also known as Boc-NH-PEG3-sulfonic acid, is a PEG linker . It contains a t-Boc protected amine group and a sulfonic acid . The primary targets of this compound are molecules that can react with the amine group and the sulfonic acid .

Mode of Action

The t-Boc protecting group can be removed under acidic conditions, freeing the amine to further react . The sulfonic acid can undergo esterification, halogenation, and displacement reactions . This allows the compound to link other molecules together, making it useful in various biochemical applications .

Biochemical Pathways

The exact biochemical pathways affected by t-Boc-N-amido-PEG3-sulfonic acid depend on the molecules it is linked to. As a linker, it can be used to connect a wide variety of molecules, potentially affecting many different pathways .

Pharmacokinetics

The hydrophilic peg linker increases the water solubility of the compound in aqueous media , which could potentially enhance its bioavailability.

Result of Action

The molecular and cellular effects of t-Boc-N-amido-PEG3-sulfonic acid’s action depend on the molecules it is linked to. By connecting different molecules, it can enable or enhance their interactions, potentially leading to various effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of t-Boc-N-amido-PEG3-sulfonic acid. For example, the removal of the t-Boc protecting group requires acidic conditions . Additionally, the compound’s water solubility suggests that it may be more effective in aqueous environments .

properties

IUPAC Name

2-[2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H27NO8S/c1-13(2,3)22-12(15)14-4-5-19-6-7-20-8-9-21-10-11-23(16,17)18/h4-11H2,1-3H3,(H,14,15)(H,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVHIYMDHNOIKJZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H27NO8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-amido-PEG3-sulfonic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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